molecular formula C23H22FN7O2 B2582944 1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone CAS No. 920163-33-3

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone

Cat. No. B2582944
CAS RN: 920163-33-3
M. Wt: 447.474
InChI Key: SFTWQDYQJJBFSB-UHFFFAOYSA-N
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Description

This compound is a derivative of triazolopyrimidine, a class of compounds known for their diverse biological activities . It contains a benzyl group attached to a triazolopyrimidine core, which is further linked to a piperazine ring and a fluorophenoxy group .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrimidine core, a benzyl group, a piperazine ring, and a fluorophenoxy group . The exact 3D conformer and other structural details are not provided in the available resources.


Physical And Chemical Properties Analysis

The compound has a molecular formula of C23H31N7O, an average mass of 421.539 Da, and a monoisotopic mass of 421.259003 Da . It has 8 hydrogen bond acceptors, 0 hydrogen bond donors, and 8 freely rotating bonds . The compound’s ACD/LogP is 2.87, indicating its lipophilicity .

Scientific Research Applications

properties

IUPAC Name

1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(4-fluorophenoxy)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7O2/c24-18-6-8-19(9-7-18)33-15-20(32)29-10-12-30(13-11-29)22-21-23(26-16-25-22)31(28-27-21)14-17-4-2-1-3-5-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFTWQDYQJJBFSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)COC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(4-fluorophenoxy)ethanone

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